![molecular formula C15H16N6O3 B2558564 N-((8-エトキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)メチル)-1-メチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミド CAS No. 2034368-90-4](/img/structure/B2558564.png)
N-((8-エトキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)メチル)-1-メチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.
BenchChem offers high-quality N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
この化合物は、抗菌剤としての可能性について研究されています。[1,2,4]トリアゾロ[4,3-a]ピラジン部分の存在は、顕著な抗菌特性と関連付けられています。 例えば、この化合物の誘導体は、グラム陽性菌Staphylococcus aureusとグラム陰性菌Escherichia coliの両方の菌株に対して、中等度から良好な抗菌活性を示しています 。これは、特に抗生物質耐性の増加に対処する上で、新しい抗生物質の開発における潜在的な用途を示唆しています。
抗真菌用途
この分子が属するトリアゾール系化合物は、その抗真菌特性でよく知られています。フルコナゾールやボリコナゾールなどのトリアゾール誘導体は、抗真菌薬として広く使用されています。 この化合物の構造は、新しい抗真菌剤の開発のために検討することができ、既存の薬物に対する代替手段を提供する可能性があります .
抗がん活性
研究によると、特定のトリアゾロ[4,3-a]ピラジン誘導体は、有望な抗がん活性を示しています。 例えば、いくつかの化合物は、A549(肺癌)、MCF-7(乳癌)、HeLa(子宮頸癌)細胞など、さまざまな癌細胞株に対して優れた抗腫瘍活性を示しています 。この化合物は、癌治療におけるさらなる検討の候補となる可能性があります。
エネルギッシュな材料
融合トリアゾール構造を持つ化合物は、非常に熱的に安定したエネルギッシュな材料を作成するための潜在的な候補として特定されています。 これらの材料は、爆発物などの分野における高い熱安定性と良好な爆発特性を必要とする用途に関心があります .
抗菌剤
トリアゾール誘導体の合成と薬理学的調査により、それらが抗菌剤としての可能性を持つことが明らかになっています。 多剤耐性病原体に抵抗するために新しい抗菌剤が緊急に必要とされていることを考えると、この化合物の誘導体は、この分野に大きく貢献する可能性があります .
酵素阻害
トリアゾロ[4,3-a]ピラジン誘導体は、酵素阻害特性を持っていることがわかっています。例えば、特定の誘導体は、癌細胞の増殖と生存に関与するc-Metキナーゼを阻害する能力を示しています。 これは、病気関連の特定の酵素を標的とする薬物の設計における潜在的な用途を示唆しています .
作用機序
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide affects multiple biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . By blocking these pathways, the compound can effectively inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the compound exhibits excellent antiproliferative activities against various cancer cell lines, suggesting that it has good bioavailability .
Result of Action
The result of the action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is the inhibition of cancer cell growth and proliferation. The compound induces cell cycle arrest in the G0/G1 phase and triggers apoptosis in cancer cells . It also inhibits the expression of c-Met and VEGFR-2, further suppressing the growth of cancer cells .
生化学分析
Biochemical Properties
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dipeptidyl peptidase-4 (DPP-4) and vascular endothelial growth factor receptor-2 (VEGFR-2). The compound inhibits DPP-4, which is involved in glucose metabolism, and VEGFR-2, which plays a role in angiogenesis . These interactions highlight the compound’s potential in treating diabetes and cancer.
Cellular Effects
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involving c-Met and VEGFR-2, leading to altered gene expression and cellular metabolism . The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate immune responses, making it a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves binding interactions with specific biomolecules. It binds to the active sites of DPP-4 and VEGFR-2, inhibiting their activity . This inhibition leads to decreased glucose levels and reduced angiogenesis, respectively. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that the compound maintains its biological activity over extended periods, although some degradation products may form, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and VEGFR-2 without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. These interactions can impact the compound’s overall pharmacokinetic profile and therapeutic efficacy.
Transport and Distribution
The transport and distribution of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and lungs. Its localization and accumulation in these tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is localized in specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization can affect the compound’s activity and function, influencing its interactions with target biomolecules and its overall therapeutic potential.
特性
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-3-24-14-12-19-18-11(21(12)8-6-16-14)9-17-13(22)10-5-4-7-20(2)15(10)23/h4-8H,3,9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZFNWXWRLQKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2558487.png)
![Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2558491.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)

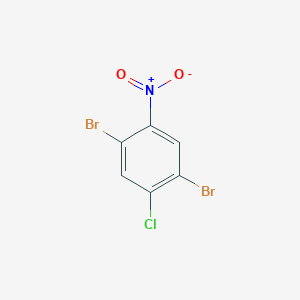
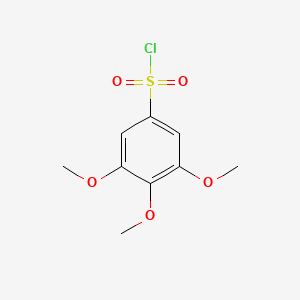
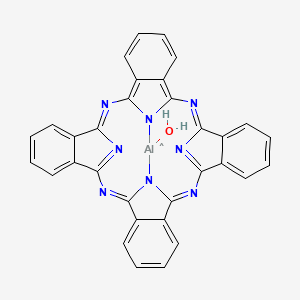
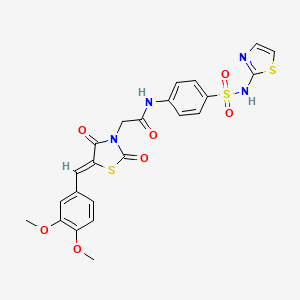
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)
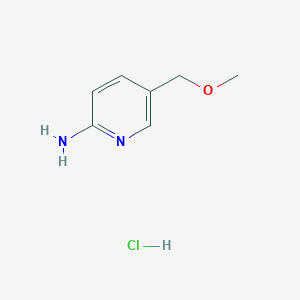
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)

